H-Gly-His-OH.HCl

Description

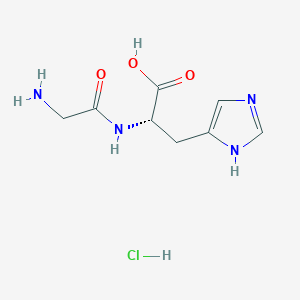

H-Gly-His-OH·HCl is a dipeptide composed of glycine (Gly) and histidine (His) residues, stabilized as a hydrochloride salt. The glycine residue (C₂H₅NO₂) contributes a simple alkyl backbone, while histidine (C₆H₉N₃O₂) introduces an imidazole side chain, enabling metal coordination and pH buffering capabilities. The hydrochloride salt enhances solubility in aqueous environments, making it valuable in biochemical and pharmaceutical research.

For instance, dipeptides like H-Ala-His-OH (CAS 3253-17-6, ) share structural similarities, with molecular weights typically ranging between 200–250 g/mol. The imidazole group in histidine facilitates interactions in enzyme active sites and metal-binding studies .

Properties

Molecular Formula |

C8H13ClN4O3 |

|---|---|

Molecular Weight |

248.67 g/mol |

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C8H12N4O3.ClH/c9-2-7(13)12-6(8(14)15)1-5-3-10-4-11-5;/h3-4,6H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15);1H/t6-;/m0./s1 |

InChI Key |

BAKFHUFFZULTOT-RGMNGODLSA-N |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CN.Cl |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CN.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

*Inferred from Gly (C₂H₅NO₂) + His (C₆H₉N₃O₂) + HCl.

Key Observations :

- H-Gly-His-OH·HCl uniquely combines glycine’s flexibility with histidine’s imidazole, enabling pH-sensitive interactions absent in simpler derivatives like H-Gly-NH₂·HCl.

- H-Lys(Ac)-OH·HCl and H-Cys(Z)-OH·HCl feature protective groups (acetyl, benzyloxycarbonyl) that enhance stability during peptide synthesis, unlike the unprotected imidazole in H-Gly-His-OH·HCl .

Physicochemical Properties

| Property | H-Gly-His-OH·HCl | H-Lys(Ac)-OH·HCl | H-Cys(Z)-OH·HCl |

|---|---|---|---|

| Solubility | High in water* | ≥22.4 mg/mL in water | 100 mg/mL in DMSO |

| LogP (Predicted) | ~-3.0 (hydrophilic) | -1.5 (moderate) | 2.8 (hydrophobic) |

| Hydrogen Bonding | 4 donors, 5 acceptors* | 3 donors, 5 acceptors | 3 donors, 6 acceptors |

*Inferred from hydrochloride salt and hydrophilic residues.

Analysis :

- The hydrochloride salt in H-Gly-His-OH·HCl improves water solubility compared to neutral peptides. However, H-Cys(Z)-OH·HCl’s benzyloxycarbonyl group increases hydrophobicity, necessitating DMSO for dissolution .

- LogP values reflect H-Gly-His-OH·HCl’s polarity, making it suitable for aqueous assays, whereas H-Cys(Z)-OH·HCl is better suited for organic-phase reactions.

Stability and Reactivity

- H-Gly-His-OH·HCl : The imidazole group is prone to oxidation at high pH or in the presence of metal ions. Storage at -20°C in dry conditions is recommended, akin to L-cysteine derivatives () .

- H-Lys(Ac)-OH·HCl: Acetylation protects the ε-amino group, reducing nucleophilic reactivity and enzymatic degradation, enhancing shelf life .

- H-Cys(Z)-OH·HCl : The Z-group stabilizes the thiol, preventing disulfide formation. However, acidic conditions may cleave the protecting group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.